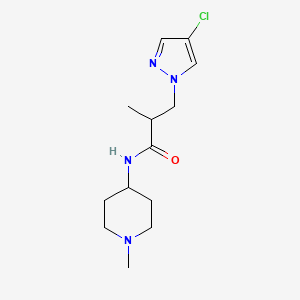
(2Z)-3-(5-bromo-2-hydroxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-(5-bromo-2-oxophenyl)-1-(3-pyridyl)-2-propen-1-one or 3-(5-bromo-2-carboxyphenyl)-1-(3-pyridyl)-2-propen-1-one.
Reduction: Formation of (Z)-3-(5-bromo-2-hydroxyphenyl)-1-(3-pyridyl)-2-propen-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is investigated for its therapeutic potential. Its structural features allow it to modulate specific molecular pathways, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The hydroxyl and pyridyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
- (Z)-3-(5-CHLORO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
- (Z)-3-(5-METHOXY-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
Uniqueness
(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and pyridyl group provides a distinct set of properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H10BrNO2 |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
(Z)-3-(5-bromo-2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-12-4-6-13(17)10(8-12)3-5-14(18)11-2-1-7-16-9-11/h1-9,17H/b5-3- |
InChI Key |
WGDGKNUHKVNDRF-HYXAFXHYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C\C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928517.png)
![3-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B14928521.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14928523.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14928524.png)
![[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B14928528.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B14928531.png)
![2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B14928545.png)
![9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928550.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928564.png)

![4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B14928572.png)
![N-(3-methoxypropyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14928577.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-hydroxybenzoic acid](/img/structure/B14928587.png)
